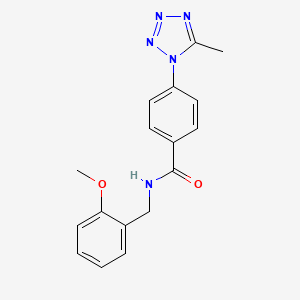![molecular formula C25H29NO5 B12163174 4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12163174.png)
4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブチル-8-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)メチル]-7-ヒドロキシ-2H-クロメン-2-オンは、医薬品化学における潜在的な用途により、科学界で注目を集めている複雑な有機化合物です。この化合物は、さまざまな生物活性分子に見られる一般的な構造モチーフであるクロメン-2-オンコアと、薬理学的特性で知られるジヒドロイソキノリン部分を含んでいます。
準備方法
合成ルートと反応条件
4-ブチル-8-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)メチル]-7-ヒドロキシ-2H-クロメン-2-オンの合成には、通常、複数段階の有機反応が伴います。一般的なアプローチの1つは、クロメン-2-オンコアから開始し、アルキル化反応とヒドロキシル化反応によってそれぞれブチル基とヒドロキシ基を導入することです。ジヒドロイソキノリン部分は別途合成し、その後、フリーデル・クラフツアルキル化反応によってクロメン-2-オンコアに結合させることができます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように反応条件を最適化する必要がある可能性があります。これには、フリーデル・クラフツアルキル化のための高圧反応器の使用や、カラムクロマトグラフィーや再結晶などの高度な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
4-ブチル-8-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)メチル]-7-ヒドロキシ-2H-クロメン-2-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、ヒドロキシ基をケトンに酸化することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、クロメン-2-オンコアをジヒドロ誘導体に還元することができます。
置換: 求核置換反応を使用して、ジヒドロイソキノリン部分のメトキシ基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 極性非プロトン性溶媒中のメトキシドナトリウムなどの求核剤。
主な生成物
酸化: ケトン誘導体の生成。
還元: ジヒドロ誘導体の生成。
置換: 使用した求核剤に応じて、さまざまな置換誘導体の生成。
科学研究の応用
4-ブチル-8-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)メチル]-7-ヒドロキシ-2H-クロメン-2-オンは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 薬理学的特性により、治療薬としての可能性について調査されています。
科学的研究の応用
4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
作用機序
4-ブチル-8-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)メチル]-7-ヒドロキシ-2H-クロメン-2-オンの作用機序は、体内の特定の分子標的との相互作用を伴います。ジヒドロイソキノリン部分は、神経伝達物質受容体と相互作用することが知られており、クロメン-2-オンコアは、さまざまな酵素と相互作用することができます。これらの相互作用は、生物学的経路を調節し、治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 4-ブチル-8-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)メチル]-7-ヒドロキシ-2H-クロメン-2-オン (CM398)
- 6,7-ジメトキシ-3,4-ジヒドロイソキノリン-1-イルアセトニトリル
独自性
4-ブチル-8-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)メチル]-7-ヒドロキシ-2H-クロメン-2-オンは、クロメン-2-オンコアとジヒドロイソキノリン部分の組み合わせによりユニークであり、明確な薬理学的特性をもたらします。この組み合わせは、他の類似の化合物では一般的に見られず、さらなる研究開発のための貴重な分子となっています。
類似化合物との比較
Similar Compounds
- 4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one (CM398)
- 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
Uniqueness
This compound is unique due to its combination of a chromen-2-one core and a dihydroisoquinoline moiety, which imparts distinct pharmacological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
特性
分子式 |
C25H29NO5 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
4-butyl-8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C25H29NO5/c1-4-5-6-17-13-24(28)31-25-19(17)7-8-21(27)20(25)15-26-10-9-16-11-22(29-2)23(30-3)12-18(16)14-26/h7-8,11-13,27H,4-6,9-10,14-15H2,1-3H3 |
InChIキー |
FCORHIQRAZOCJR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12163094.png)
![2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12163102.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163110.png)
![2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12163115.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide](/img/structure/B12163121.png)
![Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12163126.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163128.png)
![4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B12163134.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12163135.png)

![7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12163148.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)

![Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12163153.png)
